2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a butyl substituent at the 3-position of the heterocyclic core and an N-phenylacetamide side chain.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-10-20-17(23)16-14(9-11-25-16)21(18(20)24)12-15(22)19-13-7-5-4-6-8-13/h4-9,11H,2-3,10,12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCQRCMYSLFTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves a multi-step sequence centered on constructing the thieno[3,2-d]pyrimidine core and subsequent functionalization. A representative pathway involves:
Step 1: Formation of the Thienopyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, methyl 2-aminothiophene-3-carboxylate undergoes cyclization with urea in the presence of polyphosphoric acid (PPA) at 120–140°C to yield 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Step 2: N-Alkylation with Butyl Groups
Introducing the 3-butyl substituent is achieved through N-alkylation using 1-bromobutane in dimethylformamide (DMF) with potassium carbonate as a base. Reaction temperatures of 80–90°C for 12–16 hours yield 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Step 3: Acetamide Side-Chain Installation
The acetamide moiety is introduced via nucleophilic substitution. 3-Butyl-2,4-dioxothieno[3,2-d]pyrimidine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by coupling with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Table 1: Key Reaction Parameters for Acetamide Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Coupling Agent | EDC/HOBt | 85 |
| Temperature | Room temperature | 72 |
| Reaction Time | 24 hours | 82 |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF and DCM enhance reaction rates for N-alkylation and amide coupling, respectively. DMF’s high boiling point facilitates prolonged heating for alkylation, while DCM’s low polarity minimizes side reactions during EDC-mediated coupling.
Industrial Scale Production Methods
Scaling the synthesis requires addressing heat dissipation and solvent recovery. Continuous flow reactors enable precise temperature control during cyclization and alkylation steps, reducing reaction times by 40% compared to batch processes. Automated quenching systems mitigate risks associated with exothermic intermediates.
Table 2: Bench-Scale vs. Industrial Process Metrics
| Metric | Bench-Scale | Industrial Scale |
|---|---|---|
| Batch Cycle Time | 48 hours | 28 hours |
| Yield | 72% | 68% |
| Purity (HPLC) | ≥95% | ≥93% |
| Solvent Recovery | Manual | 90% automated |
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph-H), 4.12 (t, J = 7.2 Hz, 2H, NCH2), 3.82 (s, 2H, CH2CO), 1.65–1.55 (m, 2H, CH2), 1.40–1.25 (m, 2H, CH2), 0.92 (t, J = 7.4 Hz, 3H, CH3).
- 13C NMR : 165.4 (C=O), 158.2 (pyrimidine-C), 139.8 (thiophene-C), 128.9–126.7 (Ph-C), 44.5 (NCH2), 30.1 (CH2), 22.4 (CH2), 13.8 (CH3).
Comparative Analysis with Related Compounds
Structural Analogues
- N-Ethyl-N-phenyl variant : Replacing the butyl group with ethyl reduces lipophilicity (logP 2.1 vs. 3.4), impacting bioavailability.
- Chloro-substituted derivatives : Introducing electron-withdrawing groups (e.g., Cl) at the phenyl ring enhances metabolic stability but complicates synthesis due to steric hindrance.
Challenges and Limitations in Synthesis
Low Yields in Final Coupling Step
EDC-mediated amidation yields 72–78% due to competing hydrolysis of the activated ester. Switching to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases yields to 85% but raises costs.
Purification Difficulties
Silica gel chromatography struggles to resolve unreacted aniline from the product. Preparative HPLC with a methanol/water gradient achieves ≥99% purity but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine derivatives and related heterocycles exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The butyl group in the target compound balances lipophilicity and steric bulk, whereas benzyl/fluorobenzyl analogs () may enhance target affinity through aromatic interactions.
- Imidazo[1,2-a]pyridin-2-yl substitution () introduces a nitrogen-rich heterocycle, correlating with antimicrobial efficacy against Gram-positive bacteria .
- Fluorine in the 4-fluorobenzyl analog () improves metabolic stability and bioavailability via reduced oxidative metabolism .
Acetamide Side Chain Modifications: N-Phenyl (target compound, ) vs. N-Aryl derivatives () show tunable activity depending on aryl substituents, with electron-withdrawing groups enhancing antimicrobial potency .
Core Heterocycle Variations: Thieno[3,2-d]pyrimidine (target compound) vs. thieno[2,3-d]pyrimidine (): The ring fusion position alters electronic distribution, affecting binding to biological targets.
Antimicrobial analogs () highlight the versatility of this scaffold in diverse therapeutic areas .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a synthetic organic molecule that belongs to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
This compound is characterized by:
- A thieno[3,2-d]pyrimidine core.
- A butyl group that enhances lipophilicity.
- A phenylacetamide moiety , which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this derivative have shown promising results in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific phosphatases such as CDC25B and PTP1B, which are involved in cell cycle regulation and cancer progression.
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 2h | CDC25B | 3.2 |
| 2h | PTP1B | 2.9 |
These results indicate that this compound could be a potent inhibitor of these enzymes, potentially leading to its use in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme inhibition : By binding to the active sites of CDC25B and PTP1B, it inhibits their activity, which can disrupt cell signaling pathways critical for cancer cell survival and proliferation.
- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines such as HeLa (cervical carcinoma), A549 (lung cancer), and HCT116 (colon cancer) with varying IC50 values indicating its potential as an anticancer agent .
Case Studies
Q & A
Q. What are the key structural features of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide, and how do they influence its reactivity?
The compound features a thieno[3,2-d]pyrimidine core with a 3-butyl substituent at position 3 and an N-phenylacetamide group at position 2. The dioxo groups at positions 2 and 4 contribute to its electron-deficient nature, enhancing its reactivity in nucleophilic substitution or cycloaddition reactions. The butyl chain may improve lipophilicity, while the phenylacetamide moiety allows for π-π stacking interactions in biological systems. These structural elements are critical for its role as a building block in medicinal chemistry .
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
Synthesis typically involves:
Cyclization : Condensation of thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring.
Alkylation : Introduction of the 3-butyl group via alkyl halides or Mitsunobu reactions.
Acetylation : Coupling with N-phenylacetamide using EDCI/HOBt or DCC as coupling agents.
Optimal conditions include dry dimethylformamide (DMF) as the solvent, temperatures of 60–80°C, and inert atmospheres to prevent oxidation. Yields improve with stoichiometric control of reagents and slow addition of alkylating agents .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystalline).
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Alkyl Chain Optimization : Replacing the butyl group with branched or fluorinated chains (e.g., 3-methylbutyl) may improve membrane permeability .
- Aromatic Substitutions : Introducing electron-withdrawing groups (e.g., Cl, NO) on the phenyl ring enhances target binding affinity in enzyme inhibition assays .
- Heterocycle Hybridization : Fusing with pyridine or indole rings (e.g., pyrido[3,2-d]pyrimidine derivatives) broadens pharmacological profiles .
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antiviral)?
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity).
- Structural Analogues : Compare activities of derivatives (see Table 1).
- Target Selectivity : Perform kinase profiling or proteomic studies to identify off-target effects .
Q. Table 1: Biological Activities of Structural Analogues
| Compound Modification | Biological Activity | Assay Type | Reference ID |
|---|---|---|---|
| 3-(4-Chlorobenzyl) substituent | Anticancer (IC 2 µM) | MTT (HeLa cells) | |
| Fluorinated thienopyrimidine | Antiviral (EC 5 µM) | Plaque reduction assay | |
| Hybrid pyrido-pyrimidine core | Kinase inhibition (p38 MAPK) | Fluorescence polarization |
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Molecular Docking : Predict binding modes with targets like DNA topoisomerase II or viral proteases.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., K values).
- Metabolomic Profiling : Track cellular pathway perturbations via LC-MS/MS .
Q. How can researchers mitigate off-target effects in in vivo studies?
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound derivatives.
- CRISPR-Cas9 Knockout Models : Validate target specificity in genetically modified cell lines.
- Dose-Response Analysis : Establish therapeutic windows to minimize toxicity .
Q. What recent advancements in prodrug design apply to this compound?
- Esterase-Activated Prodrugs : Incorporate acetylated or phosphorylated groups to enhance solubility.
- Targeted Delivery : Conjugate with folate or peptide ligands for tumor-specific uptake.
- Click Chemistry : Attach fluorescent tags (e.g., BODIPY) for real-time tracking in cellular assays .
Key Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency.
- Data Validation : Cross-verify biological results with orthogonal assays (e.g., Western blot alongside cytotoxicity data).
- Open Science Practices : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
